molecular formula C17H13F3N2O3 B4980794 1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4980794
M. Wt: 350.29 g/mol
InChI Key: IYXVQCOFRPSVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in scientific research, particularly in the areas of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and the modulation of signaling pathways. It has also been suggested that this compound may act as a free radical scavenger, thereby preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have several biochemical and physiological effects. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase. In addition, this compound has been found to modulate the activity of signaling pathways, such as the NF-κB pathway. In physiology, this compound has been found to possess anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent antioxidant properties. This compound can be used to study the effects of oxidative stress on cells and tissues. In addition, this compound has been found to possess enzyme inhibitory properties, which can be useful in the study of enzyme function. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to prepare solutions of the compound at high concentrations.

Future Directions

There are several future directions for the study of 1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is the investigation of its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is the study of its enzyme inhibitory properties and its potential use as a fluorescent probe in biological systems. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on signaling pathways. Finally, the development of new synthesis methods for this compound may help to overcome its limitations in lab experiments.
In conclusion, 1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has shown promising results in scientific research. Its potential applications in medicine, biochemistry, and pharmacology make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of 1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxybenzaldehyde, benzoyl hydrazine, and trifluoroacetic acid. The reaction is carried out under reflux conditions in the presence of a catalytic amount of acetic acid. The resulting product is then purified through recrystallization to obtain pure 1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.

Scientific Research Applications

1-benzoyl-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been found to possess anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases. In biochemistry, this compound has been studied for its enzyme inhibitory properties. It has also been investigated for its potential use as a fluorescent probe in biological systems. In pharmacology, this compound has been found to possess potent antioxidant properties.

properties

IUPAC Name

[5-hydroxy-5-(2-hydroxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)14-10-16(25,12-8-4-5-9-13(12)23)22(21-14)15(24)11-6-2-1-3-7-11/h1-9,23,25H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXVQCOFRPSVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C2=CC=CC=C2O)O)C(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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